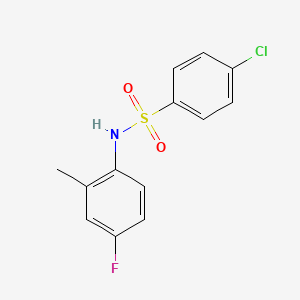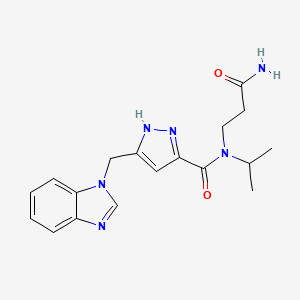![molecular formula C20H25FN2O2 B5498032 1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)
1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane, also known as DFNSH, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses. Additionally, this compound has been found to regulate the expression of various genes involved in cell cycle progression, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell death. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, this compound has been shown to improve mitochondrial function, which is crucial for energy production and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane is its potential as a therapeutic agent for various diseases. This compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane, including the development of new synthetic methods to improve its solubility and bioavailability. Further studies are also needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Finally, the development of this compound derivatives with improved potency and selectivity could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane can be synthesized using a multi-step process that involves the reaction of 4-fluorophenyl-3-nitroso-5-isoxazolecarboxylate with 2,2-dimethylpropanoic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after reacting the intermediate with 1,6-dibromohexane and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane has been shown to have potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. Studies have demonstrated that this compound has anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In addition, this compound has been found to have anticancer properties by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-[2-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]azepan-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-20(2,3)19(24)23-12-6-4-5-7-17(23)18-13-16(22-25-18)14-8-10-15(21)11-9-14/h8-11,13,17H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELJGFCVIQLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCCCC1C2=CC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5497950.png)
![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![4-(3-fluorobenzyl)-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5497971.png)
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)

![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5498027.png)



![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5498074.png)